6-butylthieno[2,3-b]quinoline-2-carboxylic acid
Overview
Description
6-Butylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core fused with a thiophene ring and a butyl group attached to the sixth position The carboxylic acid functional group is located at the second position of the quinoline ring
Preparation Methods
The synthesis of 6-butylthieno[2,3-b]quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between β-nitroacrylates and 2-aminobenzaldehydes in the presence of a catalyst can yield quinoline-2-carboxylates . Additionally, the use of transition metal catalysts such as copper(II) triflate can facilitate the intermolecular addition of alkynes onto imines, followed by ring closure through arylation .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
6-Butylthieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions that are activated by the electron-donating butyl group. Common reagents include halogens and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylate derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-Butylthieno[2,3-b]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-butylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, this compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . The thiophene ring enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
6-Butylthieno[2,3-b]quinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid: Similar in structure but with an ethyl group instead of a butyl group.
Quinoline-2-carboxylate derivatives: These compounds share the quinoline core but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-butylthieno[2,3-b]quinoline-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-3-4-10-5-6-13-11(7-10)8-12-9-14(16(18)19)20-15(12)17-13/h5-9H,2-4H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBKRLAOIIWBDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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